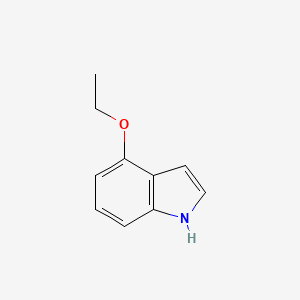

4-ethoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTHBTGXERXZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572089 | |

| Record name | 4-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23456-82-8 | |

| Record name | 4-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Spectral Characterization of 4-Ethoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, 4-ethoxy-1H-indole (CAS 23456-82-8) presents a valuable building block for the development of novel therapeutic agents.[2] Its strategic ethoxy group at the 4-position can significantly influence molecular properties such as lipophilicity and metabolic stability, making it a target of interest in drug design. This guide provides a comprehensive overview of a modern synthetic approach to this compound and a detailed analysis of its spectral characteristics. By synthesizing established synthetic methodologies and predictive spectral analysis, this document serves as a practical resource for researchers engaged in the synthesis and application of functionalized indoles.

Strategic Synthesis of this compound

The synthesis of indoles substituted on the benzene ring, particularly at the 4-position, can be challenging due to the inherent reactivity of the pyrrole moiety. While classical methods like the Fischer indole synthesis are powerful, they can lack regiocontrol with certain substituted phenylhydrazines.[3] A more contemporary and highly regioselective strategy for the synthesis of 4-alkoxyindoles has been developed, which relies on a sequence of palladium-catalyzed reactions starting from readily available precursors.[4] This approach offers excellent control over the final substitution pattern.

Proposed Synthetic Pathway: A Modern Approach

The proposed synthesis of this compound is adapted from the work of Sanz et al. on the regioselective synthesis of 4- and 7-alkoxyindoles.[4] This multi-step sequence involves the initial preparation of a suitably functionalized benzene derivative, followed by the construction of the indole ring system.

Diagram 1: Proposed Synthesis of this compound

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods for the synthesis of related 4-alkoxyindoles.[4] Researchers should optimize conditions for the specific substrates and reagents used.

Step 1: Williamson Ether Synthesis of 1-Chloro-3-ethoxybenzene

-

To a solution of 3-chlorophenol in a suitable solvent (e.g., acetone or DMF), add a slight excess of potassium carbonate.

-

Add ethyl bromide (or ethyl iodide) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-chloro-3-ethoxybenzene.

Step 2: Directed ortho-Metalation and Iodination

-

Dissolve 1-chloro-3-ethoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of s-butyllithium in a non-polar solvent dropwise, followed by the addition of TMEDA.

-

Stir the reaction mixture at low temperature for a specified time to allow for complete metalation.

-

Add a solution of iodine in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-chloro-2-iodo-3-ethoxybenzene.

Step 3: Sonogashira Coupling

-

In a reaction vessel, combine 1-chloro-2-iodo-3-ethoxybenzene, a suitable terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI) in a solvent such as triethylamine or a mixture of THF and triethylamine.

-

Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

If a silyl-protected alkyne was used, deprotection can be achieved by adding a fluoride source (e.g., TBAF) or a base (e.g., K2CO3 in methanol).

-

Work up the reaction by filtering through a pad of celite, removing the solvent, and purifying the crude product by column chromatography.

Step 4: Tandem Amination and Cyclization

-

Combine the resulting 1-(2-chloro-6-ethoxyphenyl)alkyne, a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a base (e.g., sodium tert-butoxide) in a pressure-tolerant reaction vessel with a suitable solvent (e.g., toluene or dioxane).

-

Introduce a source of ammonia (e.g., ammonia gas or a surrogate).

-

Seal the vessel and heat the reaction mixture to the required temperature.

-

Monitor the reaction for the formation of the indole product.

-

After completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude this compound by column chromatography.

Spectral Characterization of this compound

The structural elucidation of a newly synthesized compound is critically dependent on a combination of spectroscopic techniques. The following sections detail the expected spectral data for this compound, based on the known data for its close analog, 4-methoxy-1H-indole, and fundamental principles of NMR, IR, and mass spectrometry.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the ethoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~8.1 | br s | - |

| H-7 | ~7.2 | d | ~8.0 |

| H-2 | ~7.1 | t | ~2.5 |

| H-6 | ~7.0 | t | ~8.0 |

| H-3 | ~6.6 | t | ~2.0 |

| H-5 | ~6.5 | d | ~8.0 |

| -OCH₂CH₃ | ~4.1 | q | ~7.0 |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~154 |

| C-4 | ~138 |

| C-3a | ~126 |

| C-2 | ~123 |

| C-6 | ~115 |

| C-7 | ~105 |

| C-5 | ~101 |

| C-3 | ~100 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

Diagram 2: NMR Correlation Diagram for this compound

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound|CAS 23456-82-8|Supplier [benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxyindole(4837-90-5) 1H NMR spectrum [chemicalbook.com]

- 7. 1H-Indole, 4-methoxy- [webbook.nist.gov]

4-ethoxy-1H-indole reaction mechanism and intermediates

An In-Depth Technical Guide to the Reaction Mechanisms and Intermediates of 4-Ethoxy-1H-Indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, embedded in a vast array of natural products and pharmaceuticals. The introduction of substituents onto this privileged scaffold profoundly influences its electronic properties and reactivity, opening new avenues for drug design and molecular engineering. This technical guide provides an in-depth exploration of the reaction mechanisms and key intermediates of this compound, a representative electron-rich indole derivative. We will dissect the causality behind its reactivity in fundamental organic transformations, including electrophilic aromatic substitution, N-alkylation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how to strategically functionalize this important heterocyclic system.

Introduction: The Electronic Influence of the 4-Ethoxy Group

The reactivity of the indole ring is governed by the π-excessive nature of the pyrrole moiety, which makes it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position, as the resulting cationic intermediate (the σ-complex or arenium ion) is stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the fused benzene ring.

The introduction of an ethoxy group at the C4 position further amplifies this inherent reactivity. The ethoxy group is a powerful activating substituent that exerts its influence through two primary electronic effects:

-

+M (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the entire indole nucleus. This effect is most pronounced at the positions ortho (C3, C5) and para (C7) to the substituent.

-

-I (Inductive) Effect: Due to the higher electronegativity of oxygen compared to carbon, the ethoxy group exerts an electron-withdrawing inductive effect, but this is significantly outweighed by the powerful electron-donating mesomeric effect.

The net result is a substantial increase in the nucleophilicity of the indole ring, making this compound a highly reactive substrate for a variety of chemical transformations. This guide will explore the practical implications of this heightened reactivity.

Electrophilic Aromatic Substitution: Targeting the C3 Position

The confluence of the inherent reactivity of the indole C3 position and the strong activating nature of the 4-ethoxy group makes electrophilic aromatic substitution a highly efficient and regioselective process. We will examine two classic, yet powerful, examples: the Vilsmeier-Haack formylation and the Mannich reaction.

Case Study: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a premier method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[1][2] For this compound, this reaction proceeds smoothly and with high regioselectivity at the C3 position.

Causality and Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The electron-rich this compound then acts as a nucleophile, attacking the Vilsmeier reagent. The attack occurs exclusively at C3, as this pathway leads to the most stable cationic intermediate where the positive charge is effectively delocalized across the nitrogen atom and the activating ethoxy group. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[4]

Reaction Mechanism: Vilsmeier-Haack Formylation

Caption: Mechanism of Vilsmeier-Haack formylation on this compound.

Experimental Protocol: Synthesis of this compound-3-carbaldehyde [5]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C.

-

Indole Addition: Dissolve this compound (1.0 equiv.) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until pH > 9.

-

Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel.

Data Presentation

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| This compound | POCl₃, DMF | 0 to 50 | 3 | >90 (expected) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |

Yields for unsubstituted and methyl-substituted indoles are provided for comparison from literature.[5]

Case Study: Mannich Reaction

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an acidic proton, which in the case of indole, is the C3-H.[6][7] The product, a "Mannich base," is a valuable synthetic intermediate.

Causality and Mechanism: The reaction first involves the formation of an electrophilic Eschenmoser's salt precursor , the dimethylaminomethyl cation, from formaldehyde and dimethylamine under acidic conditions.[6] The highly nucleophilic this compound attacks this iminium ion at C3. The resulting cationic intermediate is then deprotonated to restore aromaticity, yielding the Mannich base. The choice of acidic conditions is crucial to catalyze the formation of the electrophilic iminium ion.

Reaction Mechanism: Mannich Reaction

Caption: Mechanism of the Mannich reaction on this compound.

Experimental Protocol: Synthesis of 1-((4-Ethoxy-1H-indol-3-yl)methyl)-N,N-dimethylamine [8]

-

Setup: To a round-bottom flask, add this compound (1.0 equiv.), dimethylamine (as a 40% aqueous solution, 1.2 equiv.), and acetic acid (3.0 equiv.).

-

Reagent Addition: Cool the mixture in an ice bath and add aqueous formaldehyde (37%, 1.2 equiv.) dropwise.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Make the reaction mixture alkaline (pH > 10) with cold aqueous NaOH.

-

Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous K₂CO₃ or MgSO₄.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Mannich base.

N-Alkylation: Functionalizing the Pyrrole Nitrogen

While electrophilic attack favors the C3 position, the N-H proton of the indole is weakly acidic (pKa ≈ 17) and can be removed by a strong base. The resulting indolide anion is a potent nucleophile, readily participating in Sₙ2 reactions with alkyl halides.[9]

Causality and Mechanism: The key to successful N-alkylation is the choice of a base strong enough to deprotonate the indole N-H but not so reactive that it causes side reactions. Sodium hydride (NaH) is an ideal choice; it is a non-nucleophilic base that irreversibly deprotonates the indole, producing the sodium indolide salt and hydrogen gas.[10] The reaction is typically run in a polar aprotic solvent like DMF or THF, which effectively solvates the sodium cation and facilitates the subsequent Sₙ2 reaction with an electrophile (e.g., an alkyl halide).

Workflow: N-Alkylation of this compound

Caption: Two-step workflow for the N-alkylation of this compound.

Experimental Protocol: Synthesis of 1-Benzyl-4-ethoxy-1H-indole (Adapted from[11])

-

Setup: Add a solution of this compound (1.0 equiv.) in anhydrous DMF to a flame-dried, two-necked flask under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

-

Anion Formation: Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium indolide.

-

Alkylation: Cool the resulting slurry back to 0 °C and add benzyl chloride (1.05 equiv.) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure product.

Palladium-Catalyzed Cross-Coupling: C-C Bond Formation

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is a particularly robust and versatile example.[12][13] To apply this to this compound, a halogen atom must first be installed to serve as the electrophilic partner.

Strategy and Causality: A logical strategy involves a two-step sequence: regioselective halogenation followed by Suzuki-Miyaura coupling. Bromination of activated indoles often occurs at the C3 position. If C3 is blocked, or under specific conditions, bromination can be directed to other positions like C5 or C7. For this guide, we will consider the Suzuki coupling of a hypothetical 4-ethoxy-7-bromo-1H-indole .

The palladium catalyst is the engine of the reaction. A Pd(0) species initiates the cycle by undergoing oxidative addition into the C-Br bond of the indole.[13] This is followed by transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Ethoxy-7-phenyl-1H-indole (Representative procedure based on[14][15])

-

Setup: To a Schlenk flask, add 4-ethoxy-7-bromo-1H-indole (1.0 equiv.), phenylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base like K₂CO₃ (3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

| Halide Substrate | Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 4-Ethoxy-7-bromo-indole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 75-90 (expected) |

| 5-Bromo-1-ethyl-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 89 |

| 5-Bromo-1-ethyl-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85 |

Yields for related indazole substrates are provided for comparison from literature.[15]

Conclusion

This compound is a versatile and highly activated heterocyclic building block. Its reaction pathways are dictated by the powerful electron-donating effect of the C4-ethoxy group, which directs electrophilic attack overwhelmingly to the C3 position. The N-H site provides an orthogonal handle for functionalization via deprotonation and Sₙ2 chemistry. Furthermore, halogenated derivatives of this compound are excellent substrates for modern transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex C-C bonds. A thorough understanding of these fundamental reaction mechanisms, their intermediates, and the causal factors that govern their outcomes is essential for any scientist aiming to leverage this valuable scaffold in the design and synthesis of novel functional molecules.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. thaiscience.info [thaiscience.info]

- 9. m.youtube.com [m.youtube.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-1H-indole

Abstract: 4-Ethoxy-1H-indole is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, understanding its fundamental physicochemical properties is paramount for its effective application.[1] This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, offering both established data and predictive insights. It details robust experimental protocols for the determination of key parameters like lipophilicity, explains the rationale behind these methods, and presents data in an accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of modern medicinal chemistry.[2] It is a structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] The electron-rich nature of the indole nucleus makes it a versatile template for chemical modification, allowing for the fine-tuning of biological activity.[1][3]

The introduction of an ethoxy group at the 4-position of the indole ring, yielding this compound, significantly modulates the electronic and steric properties of the parent molecule. This substitution can influence receptor binding, metabolic stability, and membrane permeability, making it a compound of interest for developing novel therapeutic agents.[2][4] This guide serves as a foundational resource for any investigation involving this promising scaffold.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the first step in any research and development pipeline. These parameters dictate everything from solvent selection for synthesis and purification to formulation strategies and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in drug discovery.

Structural and General Properties

The key identifying and structural characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 23456-82-8 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Canonical SMILES | CCOC1=CC=CC2=C1C=CN2 | [1] |

| InChI Key | ADTHBTGXERXZTF-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

While extensive experimental data for this specific molecule is not always available, computational models provide reliable estimates that are invaluable for initial experimental design. The following properties are predicted based on the molecule's structure.

| Property | Predicted Value | Source |

| XLogP3 | 2.4 | [5] |

| Topological Polar Surface Area (TPSA) | 25.0 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bond Count | 1 | [5] |

Note: The predicted values, particularly LogP, are crucial for anticipating a compound's "drug-likeness" and solubility behavior.[7][8]

Lipophilicity and Solubility Profile

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical determinant of a drug candidate's pharmacokinetic profile.[9] It governs membrane permeability, plasma protein binding, and solubility.

Understanding LogP

The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[9] The logarithmic form, LogP, is more commonly used.[9]

-

LogP < 0: The compound is predominantly hydrophilic (water-soluble).[8][9]

-

LogP = 0: The compound has equal affinity for both phases.[8][9]

-

LogP > 0: The compound is predominantly lipophilic/hydrophobic (oil-soluble).[8][9]

For this compound, the predicted XLogP of 2.4 suggests it is a moderately lipophilic compound, indicating good potential for membrane permeability but likely requiring organic solvents for dissolution.[5][8]

Predicted Solubility

Based on its structure and predicted LogP, the solubility of this compound in common laboratory solvents can be qualitatively predicted. This "like dissolves like" principle is a fundamental concept in chemistry.[10]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The hydrophobic indole ring and ethyl group favor interactions with nonpolar solvents.[10] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The molecule's dipole moment, arising from the N-H bond and ethoxy group, allows for favorable interactions with these solvents.[10] |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | While the N-H group can act as a hydrogen bond donor, the large hydrophobic scaffold limits solubility in highly polar, protic solvents like water.[10] |

Experimental Protocol: Determination of LogD₇.₄

For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than LogP.[7] Since the indole N-H is weakly acidic, determining the LogD at physiological pH (7.4) provides a more accurate measure of lipophilicity in a biological context. The shake-flask method is the gold standard for this determination.[9]

Rationale and Causality

The shake-flask method directly measures the partitioning of the analyte between two immiscible phases, providing a definitive, empirical value.[7][11] Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions. Pre-saturating each phase with the other is a critical step to ensure that the volumes do not change during the experiment, which would introduce significant error. LC-MS is used for quantification due to its high sensitivity and specificity, allowing for accurate measurement of the analyte in each phase even at low concentrations.[7]

Step-by-Step Methodology

-

Preparation of Phases:

-

Prepare a 1X PBS buffer solution and adjust the pH to 7.4.

-

In a large separatory funnel, combine equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 30 minutes and allow the layers to separate overnight. These are now your pre-saturated phases.

-

-

Sample Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Partitioning Experiment (performed in triplicate):

-

To a 2 mL microcentrifuge tube, add 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[7]

-

Add 10 µL of the 10 mM compound stock solution.[7]

-

Cap the tube tightly and mix on a rotator at room temperature for 1 hour to ensure equilibrium is reached.[7]

-

Centrifuge the tube at high speed (e.g., 5000 x g) for 10 minutes to achieve complete phase separation.[11]

-

-

Sampling and Analysis:

-

Carefully remove a 100 µL aliquot from the top n-octanol layer and a 100 µL aliquot from the bottom aqueous layer. Be meticulous to avoid disturbing the interface.

-

Prepare samples for LC-MS analysis by diluting the aliquots in an appropriate solvent (e.g., methanol).

-

Analyze the concentration of this compound in each sample using a validated LC-MS method.

-

-

Calculation:

-

The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

D = [Concentration]octanol / [Concentration]aqueous

-

LogD₇.₄ = log₁₀(D)

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of LogD₇.₄.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of a chemical compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific experimental spectrum for this compound is not publicly available, a predicted ¹H NMR spectrum can be inferred based on the structure and known chemical shifts of related indole compounds.[12][13]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |

| N-H | ~8.10 | br s | - | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| Aromatic H (C5-C7) | 6.60 - 7.20 | m | - | Protons on the benzene ring of the indole nucleus. |

| C2-H | ~7.15 | t | ~2.5 Hz | Pyrrole ring proton adjacent to the nitrogen. |

| C3-H | ~6.50 | t | ~2.5 Hz | Pyrrole ring proton, typically the most upfield of the indole ring protons. |

| -O-CH₂- | ~4.10 | q | ~7.0 Hz | Methylene protons of the ethoxy group, split by the adjacent methyl group. |

| -CH₃ | ~1.45 | t | ~7.0 Hz | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H |

| ~2980-2850 | C-H Stretch (sp³) | Alkyl C-H (ethoxy) |

| ~1620-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1050 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of a compound.[14]

-

Molecular Ion (M⁺): m/z ≈ 161.08, corresponding to the molecular formula C₁₀H₁₁NO.[5]

-

Key Fragments: Expect to see fragmentation corresponding to the loss of the ethyl group (M-29) or the ethoxy group (M-45).

Reactivity and Stability

The chemical behavior of this compound is governed by the electron-donating nature of both the indole ring and the 4-ethoxy substituent.

-

Electrophilic Substitution: The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and therefore the typical site of reaction.[1][3] The electron-donating ethoxy group further enhances this reactivity.[1][2]

-

Oxidation: Indoles are susceptible to oxidation.[3] Care should be taken to avoid strong oxidizing agents, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation over time.

-

N-H Acidity: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by strong bases like sodium hydride (NaH) to form an indolide anion, which can then be used in various N-alkylation or N-acylation reactions.[3][15]

-

Storage: For long-term stability, the compound should be stored sealed in a dry, cool (2-8°C), and dark environment.[1]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined physicochemical profile that makes it an attractive starting point for chemical synthesis and drug discovery. Its moderate lipophilicity, combined with the high reactivity of the indole nucleus, provides a robust platform for creating diverse molecular libraries. The experimental protocols and predictive data outlined in this guide offer researchers the foundational knowledge required to confidently incorporate this compound into their research and development programs.

References

- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 6. 4-(1-ethoxyethyl)-1H-indole | C12H15NO | CID 13799994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. researchgate.net [researchgate.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 4-ethoxy-1H-indole synthesis

An In-depth Technical Guide to the Starting Materials for 4-Ethoxy-1H-indole Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry and materials science, necessitating robust and versatile synthetic strategies. The selection of an appropriate synthetic route is critically dependent on the availability, cost, and substitution pattern of the starting materials. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, with a core focus on the requisite starting materials. We will explore classical methods such as the Fischer, Leimgruber-Batcho, and Bartoli syntheses, alongside modern palladium-catalyzed strategies like the Larock annulation. For each pathway, we will dissect the causality behind the choice of precursors, provide detailed experimental protocols for their synthesis where necessary, and present the indole-forming cyclization.

Introduction: The Strategic Importance of the 4-Alkoxyindole Core

Indole derivatives bearing oxygen-containing substituents on the benzene ring are crucial pharmacophores and synthetic intermediates. Specifically, substitution at the C4 position is challenging due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the pyrrole ring (C3, C2, N1). Consequently, the synthesis of 4-substituted indoles, such as this compound, typically relies on cyclization strategies using pre-functionalized benzene ring precursors. The choice of these precursors dictates the efficiency, regioselectivity, and overall viability of the synthetic route. This guide will serve as a reference for researchers in drug development and organic synthesis to navigate the selection of starting materials for accessing this important molecular scaffold.

Fischer Indole Synthesis: The Classic Approach

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[1] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] The key to forming this compound via this route is the preparation of the corresponding (3-ethoxyphenyl)hydrazine.

Core Starting Materials

-

(3-Ethoxyphenyl)hydrazine: The central precursor carrying the required 3-ethoxy substitution pattern which becomes the 4-ethoxy group of the indole.

-

An Aldehyde or Ketone: The carbonyl partner provides the atoms that will form the C2 and C3 positions of the pyrrole ring. To synthesize the parent this compound, a precursor to acetaldehyde is typically used, such as a protected acetaldehyde equivalent.

Synthesis of the Key Precursor: (3-Ethoxyphenyl)hydrazine

This hydrazine is not as commonly available as its methoxy analog but can be readily prepared from 3-ethoxyaniline via a two-step diazotization and reduction sequence. The protocol is analogous to the synthesis of (3-methoxyphenyl)hydrazine.[3]

Experimental Protocol: Synthesis of (3-Ethoxyphenyl)hydrazine

-

Diazotization:

-

A solution of 3-ethoxyaniline (1 equiv.) in concentrated hydrochloric acid and water is cooled to -5 °C in an ice-salt bath.

-

A solution of sodium nitrite (NaNO₂) (1 equiv.) in water is added dropwise, maintaining the temperature below 0 °C.

-

The mixture is stirred at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.2 equiv.) in concentrated hydrochloric acid is prepared and chilled.

-

The cold diazonium salt solution is added slowly to the stirred stannous chloride solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, during which the phenylhydrazine hydrochloride salt precipitates.

-

The precipitate is collected by filtration, made basic (e.g., with NaOH), and the free hydrazine is extracted with an organic solvent like diethyl ether.

-

The combined organic extracts are dried and concentrated under reduced pressure to yield (3-ethoxyphenyl)hydrazine as an oil.

-

Fischer Indole Cyclization

With the key hydrazine in hand, the final cyclization can be performed. Using acetaldehyde directly is challenging, but its phenylhydrazone can be passed over a heated catalyst.[2] A more common laboratory approach involves using a carbonyl compound that facilitates cyclization and allows for subsequent modification, such as pyruvic acid.

Experimental Protocol: Synthesis of this compound-2-carboxylic acid

-

Hydrazone Formation:

-

(3-Ethoxyphenyl)hydrazine (1 equiv.) and pyruvic acid (1 equiv.) are stirred in a suitable solvent (e.g., ethanol) at room temperature to form the corresponding phenylhydrazone. The product often precipitates and can be isolated by filtration.

-

-

Cyclization:

-

The isolated phenylhydrazone is added to a pre-heated acidic catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.[1][4]

-

The mixture is heated (e.g., 80-100 °C) until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it onto ice, and the precipitated product, this compound-2-carboxylic acid, is collected by filtration.

-

-

Decarboxylation (Optional):

-

To obtain the parent this compound, the indole-2-carboxylic acid is heated in a high-boiling solvent such as quinoline, often with a copper catalyst, to effect decarboxylation.[5]

-

Diagram: Fischer Indole Synthesis Workflow

Caption: Workflow for this compound via Fischer Synthesis.

Palladium-Catalyzed Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[6][7] This method offers high regioselectivity and functional group tolerance.[8]

Core Starting Materials

-

2-Halo-5-ethoxyaniline: The aniline component, where the halogen (typically Iodo or Bromo) and the amine provide the cyclization points. The ethoxy group at the 5-position dictates the final 4-ethoxy substitution. 2-Bromo-5-ethoxyaniline is a suitable and accessible precursor.

-

An Alkyne: The choice of alkyne determines the substitution at the C2 and C3 positions of the indole. For the parent this compound, a masked acetylene equivalent like trimethylsilylacetylene can be used, followed by desilylation.

Synthesis of the Key Precursor: 2-Bromo-5-ethoxyaniline

This precursor can be synthesized from 3-ethoxyaniline via regioselective bromination. The amino group directs the incoming electrophile (ortho and para), and careful control of conditions is needed to achieve mono-bromination at the desired position. A procedure analogous to the bromination of 3-methoxyaniline can be employed.[9]

Experimental Protocol: Synthesis of 2-Bromo-5-ethoxyaniline

-

Bromination:

-

Dissolve 3-ethoxyaniline (1 equiv.) in a suitable solvent like chloroform or acetic acid.

-

Cool the solution to 0-5 °C.

-

Add N-bromosuccinimide (NBS) (1 equiv.) portion-wise over time, keeping the temperature low to control selectivity.

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Work-up and Purification:

-

The reaction mixture is washed with an aqueous basic solution (e.g., NaHCO₃) and water.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography to separate the desired 2-bromo-5-ethoxyaniline from other isomers.

-

Larock Indole Annulation

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

To a reaction vessel, add 2-bromo-5-ethoxyaniline (1 equiv.), the alkyne (e.g., trimethylsilylacetylene, 2-3 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), a base (e.g., K₂CO₃ or NaOAc), and a chloride source (e.g., LiCl).[6][10]

-

The vessel is purged with an inert gas (e.g., Argon or Nitrogen) and a polar aprotic solvent like DMF is added.

-

-

Cyclization:

-

The mixture is heated (typically 80-110 °C) and stirred for several hours until the starting aniline is consumed.

-

-

Work-up and Deprotection:

-

After cooling, the reaction is diluted with water and extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

If a silyl-protected alkyne was used, the crude product is treated with a desilylating agent (e.g., TBAF or K₂CO₃ in methanol) to afford the final this compound.

-

The final product is purified by column chromatography.

-

Diagram: Larock Indole Synthesis Mechanism

Caption: Catalytic cycle of the Larock Indole Synthesis.

Leimgruber-Batcho Indole Synthesis

This two-step method is highly efficient for producing a variety of indoles and is particularly well-suited for those with substituents on the carbocyclic ring.[11] It avoids the harsh acidic conditions of the Fischer synthesis.

Core Starting Materials

-

1-Ethoxy-2-methyl-3-nitrobenzene: An appropriately substituted o-nitrotoluene. The methyl group and the nitro group are precursors to the pyrrole ring.

-

Formamide Acetal: A one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which condenses with the activated methyl group.

Synthesis of the Key Precursor: 1-Ethoxy-2-methyl-3-nitrobenzene

This starting material can be prepared from commercially available 2-methyl-3-nitrophenol via Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-Ethoxy-2-methyl-3-nitrobenzene

-

Alkylation:

-

A mixture of 2-methyl-3-nitrophenol (1 equiv.), an ethylating agent like ethyl iodide or diethyl sulfate (1.1 equiv.), and a base such as anhydrous potassium carbonate (K₂CO₃) (1.1 equiv.) is heated in a polar aprotic solvent (e.g., DMF or acetone).[11]

-

The reaction is monitored until the starting phenol is consumed.

-

-

Work-up:

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ether).

-

The organic layer is washed, dried, and concentrated to yield the desired product, which can be purified by chromatography if necessary.

-

Leimgruber-Batcho Indole Formation

Experimental Protocol: Synthesis of this compound

-

Enamine Formation:

-

A solution of 1-ethoxy-2-methyl-3-nitrobenzene (1 equiv.) in DMF is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv.) and a secondary amine like pyrrolidine (1.2 equiv.).[11]

-

The solution is heated at reflux for several hours.

-

Upon completion, the volatile components are removed under vacuum to yield the crude β-amino-2-nitrostyrene intermediate.

-

-

Reductive Cyclization:

-

The crude enamine is dissolved in a solvent like THF or methanol.

-

A reducing agent is added. Common choices include Raney nickel with hydrazine hydrate, catalytic hydrogenation (H₂ over Pd/C), or reduction with iron in acetic acid.[5][11]

-

The reduction of the nitro group initiates a spontaneous cyclization and elimination of the secondary amine to form the aromatic indole ring.

-

The catalyst is filtered off, and the filtrate is concentrated. The final product is purified by column chromatography.

-

Comparative Overview of Starting Materials

| Synthetic Route | Key Benzene-Ring Precursor | Key Pyrrole-Ring Precursor(s) | Key Advantages | Key Considerations |

| Fischer Synthesis | 3-Ethoxyaniline | Aldehyde or Ketone (e.g., Pyruvic Acid) | Widely applicable, inexpensive starting materials. | Requires harsh acidic conditions; precursor synthesis needed. |

| Larock Synthesis | 2-Bromo-5-ethoxyaniline | Internal or Terminal Alkyne | High functional group tolerance, good yields. | Requires palladium catalyst; alkyne cost can be a factor. |

| Leimgruber-Batcho | 2-Methyl-3-nitrophenol | Formamide Acetal | Mild conditions, high yields, avoids strong acids. | Multi-step precursor synthesis; uses pyrophoric reagents. |

| Bartoli Synthesis | 1-Ethoxy-2-nitrobenzene derivative | Vinyl Grignard Reagent | Excellent for 7-substituted indoles.[12] | Often inefficient for 4-substituted indoles.[13] |

Conclusion

The synthesis of this compound can be achieved through several strategic routes, each defined by its unique set of starting materials. The classical Fischer synthesis offers a cost-effective pathway, contingent on the multi-step preparation of (3-ethoxyphenyl)hydrazine. For greater functional group compatibility and milder conditions, the palladium-catalyzed Larock synthesis provides an excellent alternative, starting from 2-bromo-5-ethoxyaniline. The Leimgruber-Batcho method stands out for its efficiency and avoidance of harsh acids, beginning with the readily prepared 1-ethoxy-2-methyl-3-nitrobenzene. The choice between these methods will ultimately be guided by the specific requirements of the research program, including scale, cost, available equipment, and tolerance for particular reaction conditions. This guide provides the foundational knowledge for researchers to make an informed and strategic selection of starting materials for their synthetic campaigns.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 10. synarchive.com [synarchive.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric characterization of 4-ethoxy-1H-indole (CAS No. 23456-82-8), a key heterocyclic building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure in a multitude of biologically active compounds.[1][2] Understanding the precise spectroscopic signature of its derivatives is paramount for structural confirmation, purity assessment, and quality control in research and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It combines predicted data, derived from established principles and analysis of analogous structures, with field-proven experimental protocols to offer a self-validating framework for researchers.

| Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[3]

| Predicted NMR Data

The following data tables summarize the predicted chemical shifts (δ) for this compound, based on the analysis of structurally related indole derivatives and established substituent effects.[4][5] The spectra are referenced to a standard deuterated solvent, Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.10 | br s | - | 1H | NH -1 |

| ~7.15 | t | ~7.9 | 1H | H -6 |

| ~7.10 | dd | ~2.5, ~3.2 | 1H | H -2 |

| ~6.95 | d | ~8.1 | 1H | H -7 |

| ~6.70 | t | ~2.2 | 1H | H -3 |

| ~6.55 | d | ~7.7 | 1H | H -5 |

| ~4.15 | q | ~7.0 | 2H | -OCH₂ CH₃ |

| ~1.48 | t | ~7.0 | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C -4 |

| ~138.5 | C -7a |

| ~124.5 | C -2 |

| ~123.0 | C -6 |

| ~120.0 | C -3a |

| ~105.0 | C -7 |

| ~101.5 | C -5 |

| ~100.0 | C -3 |

| ~63.5 | -OCH₂ CH₃ |

| ~15.0 | -OCH₂CH₃ |

| Rationale and Interpretation

The predicted ¹H NMR spectrum is defined by key features. The broad singlet for the N-H proton at a downfield shift (~8.10 ppm) is characteristic of indole amines. The aromatic region displays a set of coupled signals corresponding to the five protons on the indole ring system. The ethoxy group is clearly identified by the quartet (~4.15 ppm) and triplet (~1.48 ppm) signals, a classic ethyl spin system.

In the ¹³C NMR spectrum, the carbon attached to the oxygen (C-4) is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the electronegative oxygen atom. The two aliphatic carbons of the ethoxy group are anticipated at approximately 63.5 ppm (-OCH₂) and 15.0 ppm (-CH₃), respectively.

| Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the resulting solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1.0 - 2.0 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., Bruker 'zgpg30').

-

Number of Scans: 1024-4096, to achieve adequate signal-to-noise for the low-abundance ¹³C isotope.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time: ~1.5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[6][7]

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[6][7]

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

| Workflow Visualization: NMR Analysis

Caption: Logical workflow for NMR sample preparation, data acquisition, and analysis.

| Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

| Characteristic IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and the C-O ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |

| 3450 - 3350 | N-H Stretch | Indole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethoxy group) |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| ~1300 - 1000 | C-O Stretch | Aryl-Alkyl Ether |

| Rationale and Interpretation

The most diagnostic peak is the sharp N-H stretching vibration around 3400 cm⁻¹, confirming the indole secondary amine.[2] The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands confirms the hybrid nature of the molecule. A strong, often complex, set of bands in the 1300-1000 cm⁻¹ region is characteristic of the C-O stretching of the aryl-alkyl ether, providing definitive evidence for the ethoxy substituent.

| Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

If necessary, apply an ATR correction algorithm to the spectrum to make it appear more like a traditional transmission spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

| Workflow Visualization: IR Analysis

Caption: Standard workflow for acquiring and interpreting an ATR-FTIR spectrum.

| Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.

| Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₀H₁₁NO), the exact mass is 161.0841 g/mol .

Table 4: Predicted Key Mass Spectrometry Data for this compound (ESI+)

| m/z (Mass/Charge) | Ion Species | Interpretation |

| 162.0913 | [M+H]⁺ | Protonated Molecular Ion |

| 161.0841 | [M]⁺• | Molecular Ion (in EI) |

| 133.0602 | [M-C₂H₄]⁺• | Loss of ethylene from ethoxy group |

| Rationale and Interpretation

Using a high-resolution mass spectrometer (HRMS), the observed mass of the protonated molecule ([M+H]⁺) can be used to confirm the elemental formula (C₁₀H₁₁NO) with high confidence. A common fragmentation pathway for aryl ethyl ethers is the loss of a neutral ethylene molecule (28 Da), which would result in a significant fragment ion at m/z 133, corresponding to the 4-hydroxy-1H-indole radical cation. This fragmentation pattern provides strong evidence for the ethoxy substituent at the 4-position.

| Experimental Protocol: ESI-MS Spectrum Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, typically coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation for positive ion mode analysis ([M+H]⁺).

-

-

Instrument Parameters (ESI-TOF):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Solvent Flow Rate: 5-10 μL/min via direct infusion.

-

Drying Gas: Nitrogen at a temperature of 250-325°C.

-

Mass Analyzer: TOF or Orbitrap.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

Use the instrument software to calculate the elemental composition from the accurate mass measurement.

-

Analyze the spectrum for characteristic fragment ions to further support the proposed structure.

-

| Workflow Visualization: MS Analysis

Caption: A typical workflow for molecular weight determination using ESI-MS.

| Conclusion: A Unified Spectroscopic Profile

The collective analysis of NMR, IR, and MS data provides a robust and unequivocal confirmation of the structure of this compound.

-

MS confirms the correct molecular weight (161.20 g/mol ) and elemental formula (C₁₀H₁₁NO).

-

IR spectroscopy validates the presence of key functional groups: the indole N-H, aromatic ring, and the aryl-alkyl ether linkage.

-

NMR spectroscopy provides the definitive atomic-level blueprint, showing the precise connectivity of all carbon and hydrogen atoms, including the characteristic signals of the ethoxy group and the substitution pattern on the indole core.

Together, these techniques form a self-validating analytical system, ensuring the identity and purity of this compound for its application in research and development.

| References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-METHOXY-1-METHYLINDOLE(7556-35-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

SpectraBase. (n.d.). 4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole. Wiley-VCH GmbH. Retrieved from --INVALID-LINK--

-

Al-Ostoot, F. H., Al-Amer, K. H., & Al-Majid, A. M. (2018). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. ARKIVOC, 2018(6), 1-13. Retrieved from --INVALID-LINK--

-

Al-Ostoot, F. H., Al-Amer, K. H., & Al-Majid, A. M. (2018). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. SciSpace. Retrieved from --INVALID-LINK--

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from --INVALID-LINK--

-

Al-Mokhanam, A. A., Al-Salahi, R. A., & Marzouk, M. M. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(18), 3343. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-Methoxyindole(4837-90-5) 1H NMR. Retrieved from --INVALID-LINK--

-

PubChemLite. (n.d.). This compound (C10H11NO). University of Luxembourg. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). This compound | CAS 23456-82-8. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Retrieved from --INVALID-LINK--

-

Schebb, N. H., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 25(1), 123. Retrieved from --INVALID-LINK--

-

Semantic Scholar. (n.d.). Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core in. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole: A Technical Guide. Retrieved from --INVALID-LINK--

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methoxy-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

Biosynth. (n.d.). This compound | 23456-82-8. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview. Retrieved from --INVALID-LINK--

-

Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2846-2882. Retrieved from --INVALID-LINK--

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from --INVALID-LINK--

-

Szafran, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(12), 4789. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 6-Ethoxy-1H-indole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of 1-hexadecyl-1H-indole-2,3-dione. Retrieved from --INVALID-LINK--

-

Singh, M., & Neogi, S. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

References

- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]

- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

A Technical Guide to the Chemical Reactivity of the 4-Ethoxy-1H-Indole Core

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties make it a privileged scaffold in medicinal chemistry.[1] This guide focuses on the 4-ethoxy-1H-indole derivative, exploring how the strategic placement of an ethoxy group on the benzenoid ring modulates the inherent reactivity of the indole core. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the rational design of complex molecular architectures with tailored functions.

This document provides an in-depth examination of the electronic landscape of this compound and its subsequent influence on key chemical transformations, including electrophilic substitution, N-functionalization, metal-catalyzed cross-coupling, and cycloaddition reactions. Each section is supported by mechanistic insights, validated experimental protocols, and authoritative references to ensure scientific integrity and practical utility.

Chapter 1: Electronic Structure and Regioselectivity

The reactivity of the indole ring is governed by the interplay of the electron-rich pyrrole moiety and the aromatic benzene ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, significantly increasing the electron density, particularly at the C3 position. This makes the indole core highly susceptible to electrophilic attack.

The introduction of an ethoxy group at the C4 position further amplifies this electron-rich nature. The oxygen atom of the ethoxy group donates electron density into the benzene ring via a powerful positive mesomeric effect (+M), which complements the electron-donating effect of the pyrrole nitrogen. This enhanced electron density has a profound impact on the regioselectivity of subsequent reactions.

Caption: Electronic influence of N and 4-ethoxy groups on the indole core.

While the C3 position remains the most nucleophilic and kinetically favored site for electrophilic attack, the C4-ethoxy group also activates the C5 and C7 positions of the benzenoid ring, opening possibilities for functionalization that are less accessible in unsubstituted indole.

Chapter 2: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the hallmark reaction of indoles. For this compound, the high electron density makes these reactions particularly facile, often proceeding under mild conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring.[2][3] With indoles, this reaction overwhelmingly occurs at the C3 position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4] The indole then acts as a nucleophile, attacking the electrophilic carbon of the reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the 3-formylindole product.

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Exemplary Protocol: Vilsmeier-Haack Formylation

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of this compound (1 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound-3-carbaldehyde.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, typically using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃ or FeCl₃.[5][6] This reaction provides a direct route to valuable ketone intermediates. As with formylation, the reaction occurs selectively at the C3 position. The strong electron-donating nature of the 4-ethoxyindole often allows for the use of milder Lewis acids or conditions compared to less activated arenes.

| Reaction | Electrophile Source | Catalyst | Typical Position |

| Formylation | POCl₃ / DMF | - | C3 |

| Acylation | RCOCl / Anhydride | AlCl₃, ZnCl₂ | C3 |

| Halogenation | NBS, NCS, I₂ | - | C3 |

Table 1: Common Electrophilic Substitution Reactions on this compound.

Halogenation

Halogenation of the indole ring is a key transformation for preparing substrates for further functionalization, particularly for metal-catalyzed cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for regioselective halogenation at the C3 position under mild conditions.[7][8][9] Enzymatic halogenation methods have also been developed as environmentally benign alternatives.[8][9]

Chapter 3: N-Functionalization and Reactivity

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting indolyl anion is a potent nucleophile, readily undergoing reactions with various electrophiles.

N-Alkylation N-alkylation is a fundamental modification used to install protecting groups or to synthesize compounds with specific biological activities.[10] The reaction typically involves deprotonation with a base like NaH in an aprotic polar solvent (e.g., DMF, THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).[11][12]

Exemplary Protocol: N-Alkylation with Benzyl Bromide

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of this compound (1 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to afford 1-benzyl-4-ethoxy-1H-indole.

Chapter 4: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. For the this compound scaffold, these reactions are typically performed on a halogenated derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming aryl-aryl bonds by reacting an organoboron species (e.g., a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base.[13][14][15] A 5-bromo-4-ethoxy-1H-indole, for instance, can be coupled with a wide range of aryl or heteroaryl boronic acids to generate diverse biaryl structures.

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 5-bromo-4-ethoxy-1H-indole (1 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (K₂CO₃, 3 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).[13]

-

Evacuate and backfill the vessel with an inert gas (Ar or N₂) three times.

-

Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to obtain the coupled product.

Chapter 5: Cycloaddition Reactions

The π-system of the indole ring can participate in cycloaddition reactions, providing powerful pathways to construct polycyclic systems. The electron-rich nature of this compound makes it a suitable component in these transformations.

[4+2] Diels-Alder Reaction